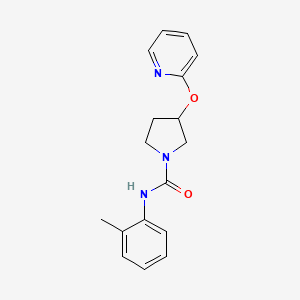
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with pyrrolidine-1-carboxamide structures have been synthesized and characterized, indicating a broader interest in this class of compounds for their potential biological activities and applications in crystal engineering .
Synthesis Analysis
The synthesis of related pyrrolidine-1-carboxamide compounds involves various chemical reactions, typically starting with the corresponding amines and carboxylic acids or their derivatives. For instance, a novel compound with a pyrrolidine-1-carboxamide moiety was synthesized and characterized using NMR, FT-IR, and MS techniques, and its structure was confirmed by X-ray diffraction . Similarly, the synthesis of a pyridine-2,6-dicarboxamide derivative was achieved by reacting aminophenylimino methylphenol with pyridine-2,6-dicarbonyl dichloride . These methods could potentially be adapted for the synthesis of "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of pyrrolidine-1-carboxamide derivatives is often confirmed using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . Density Functional Theory (DFT) calculations are also employed to optimize the structure and compare it with experimental data, ensuring consistency between theoretical and empirical findings .
Chemical Reactions Analysis
Pyrrolidine-1-carboxamide compounds can participate in various chemical reactions. For example, acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that the pyrrolidine-1-carboxamide moiety can be reactive under certain conditions, which could be relevant for the chemical behavior of "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-1-carboxamide derivatives are influenced by their molecular structure and intermolecular interactions. For instance, the packing of molecules in the solid state is often dominated by hydrogen bonds . The polymorphism of a pyridine-2,6-dicarboxamide derivative in a single space group has been studied, revealing subtle differences in conformations and packing due to intermolecular hydrogen bonding interactions . These findings suggest that "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide" may also exhibit specific physical properties and polymorphism based on its molecular interactions.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation and Environmental Applications
Kinetics and Products of the TiO2 Photocatalytic Degradation of Pyridine in Water :The study by Maillard-Dupuy et al. (1994) on the photocatalytic degradation of pyridine, a structural component of the chemical under discussion, highlights the environmental application of pyridine derivatives. The research found that pyridine is rapidly eliminated in water through photocatalysis over TiO2, leading to the formation of various degradation products including acetate, formate, and hydroxylated intermediates. This study sheds light on the potential environmental benefits of utilizing pyridine derivatives in the degradation of harmful substances in water (Maillard-Dupuy et al., 1994).
Synthesis and Structural Analysis
Water mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide :Jayarajan et al. (2019) conducted a study on the synthesis of a compound closely related to the one , through a water-mediated three-component reaction. This research is significant for understanding the synthetic pathways and structural characteristics of similar compounds, and it also delves into computational studies to analyze the non-linear optical (NLO) properties and molecular docking, hinting at potential anticancer activities (Jayarajan et al., 2019).
Anticancer Activity and Molecular Docking Studies
Multiple biological activities and molecular docking studies of newly synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids :Research by Sribalan et al. (2016) on the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrates the compound's potential biological activities. The study evaluates these hybrids for antibacterial, anti-inflammatory, and antioxidant activities and employs molecular docking analysis to understand their mode of action. This research indicates the diverse biological applications of pyridine derivatives and their relevance in designing new therapeutic agents (Sribalan et al., 2016).
Chemical Reactions and Mechanistic Insights
Acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides :The study by Gazizov et al. (2015) on the acid-catalyzed ring opening of a structurally related pyrrolidine-1-carboxamide provides valuable insights into the chemical reactivity and potential applications of such compounds. It discusses the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, illustrating the compound's versatility in chemical transformations and its potential utility in synthetic chemistry (Gazizov et al., 2015).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-7-15(13)19-17(21)20-11-9-14(12-20)22-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBOPIFVLKURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

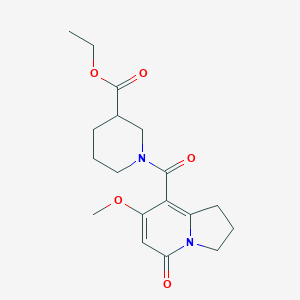

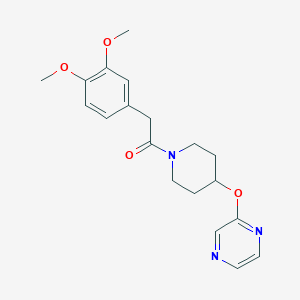
![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

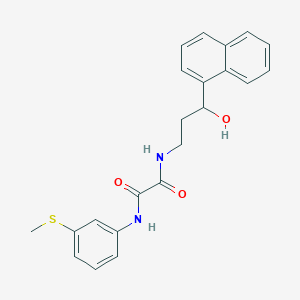
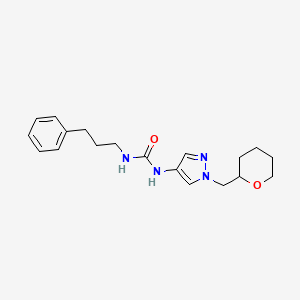
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
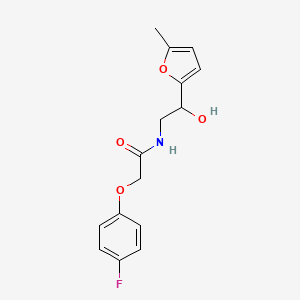
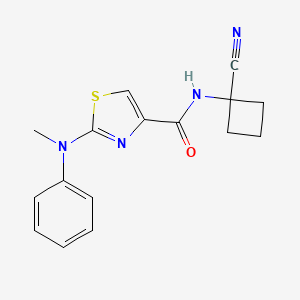
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)
![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)